4-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-N,N,6-trimethylpyrimidin-2-amine
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Overview
Description
4-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-N,N,6-trimethylpyrimidin-2-amine is a complex heterocyclic compound. It features a triazolopyrimidine core, which is known for its significant biological activities. This compound is of interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-N,N,6-trimethylpyrimidin-2-amine typically involves multiple steps. One common method includes the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .
Industrial Production Methods
the scalability of the microwave-mediated synthesis suggests potential for industrial application, given the method’s efficiency and eco-friendliness .
Chemical Reactions Analysis
Types of Reactions
4-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-N,N,6-trimethylpyrimidin-2-amine can undergo various chemical reactions, including:
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
4-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-N,N,6-trimethylpyrimidin-2-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-N,N,6-trimethylpyrimidin-2-amine involves its interaction with specific molecular targets. It acts as an inhibitor of enzymes such as JAK1, JAK2, and PHD-1, and also functions as an RORγt inverse agonist . These interactions disrupt various cellular pathways, leading to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyrimidine: This compound shares the triazolopyrimidine core and exhibits similar biological activities.
Pyrazolo[1,5-a]pyrimidine: Another heterocyclic compound with comparable properties.
Uniqueness
4-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-N,N,6-trimethylpyrimidin-2-amine is unique due to its specific substitution pattern, which enhances its biological activity and potential therapeutic applications .
Properties
Molecular Formula |
C18H25N9 |
---|---|
Molecular Weight |
367.5 g/mol |
IUPAC Name |
4-[4-(5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-2-amine |
InChI |
InChI=1S/C18H25N9/c1-12-10-15(23-18(21-12)24(4)5)25-6-8-26(9-7-25)16-13(2)14(3)22-17-19-11-20-27(16)17/h10-11H,6-9H2,1-5H3 |
InChI Key |
RXYWTLMZEMEKJG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N(C)C)N2CCN(CC2)C3=C(C(=NC4=NC=NN34)C)C |
Origin of Product |
United States |
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